molecular formula C14H12F3N3O3 B2908240 (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034268-90-9

(5-(Pyridin-3-yl)isoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No.: B2908240
CAS No.: 2034268-90-9
M. Wt: 327.263
InChI Key: FIIIYGUFOVDTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(Pyridin-3-yl)isoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a complex organic compound that features a pyridine ring, an isoxazole ring, and an azetidine ring with a trifluoroethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.

    Isoxazole Ring Formation: The isoxazole ring can be formed via the 1,3-dipolar cycloaddition of nitrile oxides with alkenes.

    Azetidine Ring Formation: The azetidine ring can be synthesized through the cyclization of β-amino alcohols.

    Trifluoroethoxy Substitution: The trifluoroethoxy group can be introduced via nucleophilic substitution reactions using trifluoroethanol and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(5-(Pyridin-3-yl)isoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its multiple functional groups. It may serve as a probe or inhibitor in biochemical assays.

Medicine

Medically, this compound has potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer or neurological disorders.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s multiple functional groups allow it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-(Pyridin-3-yl)isoxazol-3-yl)methanone: Lacks the azetidine and trifluoroethoxy groups, making it less versatile in terms of chemical reactivity and biological activity.

    (3-(2,2,2-Trifluoroethoxy)azetidin-1-yl)methanone: Lacks the pyridine and isoxazole rings, which reduces its potential for complex interactions with biological targets.

Uniqueness

(5-(Pyridin-3-yl)isoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is unique due to its combination of three distinct functional groups: the pyridine ring, the isoxazole ring, and the azetidine ring with a trifluoroethoxy substituent. This combination provides a versatile platform for chemical modifications and interactions with a wide range of biological targets, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(5-pyridin-3-yl-1,2-oxazol-3-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3/c15-14(16,17)8-22-10-6-20(7-10)13(21)11-4-12(23-19-11)9-2-1-3-18-5-9/h1-5,10H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIIYGUFOVDTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.